molecular formula C17H19NO4 B1618530 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate CAS No. 63402-41-5

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate

Cat. No.: B1618530
CAS No.: 63402-41-5
M. Wt: 301.34 g/mol
InChI Key: OEXTUDPAZJZQSK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

IUPAC Naming Conventions

The compound’s systematic name is ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate , derived from its carbamate functional group and substituted ethyl chain. The core structure comprises:

  • Carbamate group : Ethyl ester of carbamic acid (–O–CO–N–).
  • Substituted ethyl chain : A 2-(4-phenoxyphenoxy)ethyl group, where two aromatic rings (phenoxy groups) are linked via an ether bond to an ethyl chain.

This nomenclature follows IUPAC rules for substituents and functional groups, prioritizing the carbamate group as the principal functional unit.

CAS Registry Numbers and Synonyms

The compound is assigned two CAS registry numbers:

CAS Number Notes
72490-01-8 Current primary identifier
79127-80-3 Formerly used but deprecated

Synonyms include fenoxycarb , Pyctyl , and Ro 13-5223 , reflecting its commercial and research applications.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

X-ray Crystallography Insights

Single-crystal X-ray diffraction studies reveal critical structural features:

  • Crystal Packing : Molecules form one-dimensional hydrogen-bonded chains along the b-axis via N–H⋯O interactions between carbamate groups.
  • Conformational Variability : Two independent molecules in the asymmetric unit exhibit distinct side-chain orientations, though dihedral angles between aromatic rings remain similar (~62°–63°).
  • Surface Interactions : {001} crystal faces dominate morphology, stabilized by weak intermolecular interactions (e.g., C–H⋯π bonds).
Table 1: Key Crystallographic Parameters
Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a = 14.15 Å, b = 10.15 Å, c = 17.85 Å
Hydrogen Bond Length (N–H⋯O) ~2.0–2.1 Å

Computational Modeling

Molecular dynamics and quantum-chemical studies validate experimental observations:

  • Forcefield Calculations : Predicted {001} face stability due to weak van der Waals interactions between aliphatic and aromatic groups.
  • Quantum-Chemical Models : Confirm minimal energy differences between aliphatic and aromatic terminations of {001} surfaces, explaining observed random termination.

Spectroscopic Profiling

Infrared (IR) and Raman Spectroscopy

Table 2: Key IR and Raman Bands
Vibrational Mode IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Assignment
N–H (carbamate) 3314 (vs) Stretching
C=O (carbamate) 1688 (vs) 1688 (m) Stretching
C–O–C (ether) 1508–1499 (asymmetric) Antisymmetric stretch
COO deformation 449 (s) Rocking/wagging

vs = very strong; m = medium; s = strong.

Mass Spectrometry

Electron ionization (EI) and LC-MS/MS data reveal fragmentation patterns:

Ion (m/z) Relative Abundance (%) Fragmentation Pathway
302.14 34.4 [M+]⁺ (molecular ion)
256.10 34.0 Loss of ethyl carbamate group
116.07 48.8 Phenoxy fragment (C₆H₅O)²⁺

Data from high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for fenoxycarb is limited in the provided sources, analogous carbamate structures suggest:

  • ¹H NMR : Peaks for ethyl (δ ~1.2–1.4 ppm, triplet), carbamate N–H (δ ~5.0–5.5 ppm, broad singlet), and aromatic protons (δ ~6.8–7.5 ppm, multiplets).
  • ¹³C NMR : Carbonyl carbon (δ ~155–160 ppm), oxygenated carbons (δ ~60–100 ppm), and aromatic carbons (δ ~110–130 ppm).

UV-Vis Spectroscopy

No direct UV-Vis data is reported for fenoxycarb in the provided sources. However, structurally related compounds (e.g., diphenyl ethers) exhibit absorption in the 250–350 nm range due to π→π* transitions in aromatic systems.

Properties

IUPAC Name

2-(4-phenoxyphenoxy)ethyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-18-17(19)21-13-12-20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXTUDPAZJZQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20110059
Record name 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20110059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63402-41-5
Record name Carbamic acid, N-ethyl-, 2-(4-phenoxyphenoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063402415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20110059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminoethylation of 4-Phenoxyphenol Derivatives

One of the primary synthetic strategies involves the aminoethylation of 4-phenoxyphenol or its derivatives. This approach typically proceeds via:

  • Reaction of 4-phenoxyphenol with ethylene oxide or suitable aminoethylating agents.
  • Use of basic catalysts to facilitate the nucleophilic substitution.
  • Subsequent carbamoylation to introduce the ethylcarbamate group.

A patent (EP1302527B1) describes a process where 2-(4-phenoxyphenoxy)ethylamine and ethyl 2-(phenoxyphenoxy)ethylcarbamate are prepared sequentially by aminoethylation of 4-phenoxyphenol compounds under basic catalysis at elevated temperatures (130°C to 210°C).

Carbamoylation of 2-(4-Phenoxyphenoxy)ethylamine

Following aminoethylation, the amine intermediate is converted to the carbamate by reaction with ethyl chloroformate or other carbamoylating agents. This step involves:

  • Use of ethyl chloroformate or ethyl isocyanate as carbamoyl donors.
  • Reaction in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
  • Presence of acid scavengers like pyridine or triethylamine to neutralize generated HCl.

Detailed Preparation Method from Literature

A detailed synthetic pathway is described in the research article by Szurdoki et al. (2002), which includes:

  • Step 1: Synthesis of 4-(4-nitrophenoxy)phenol by nucleophilic aromatic substitution of hydroquinone with 1-fluoro-4-nitrobenzene in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under reflux.
  • Step 2: Reduction of the nitro group to the corresponding amine using palladium on activated carbon catalyst with ammonium formate in methanol under nitrogen atmosphere.
  • Step 3: Formation of ethyl 2-(4-aminophenoxy)phenoxyethylcarbamate by carbamoylation of the amine intermediate.
  • The final compound, ethyl 2-(4-phenoxyphenoxy)ethylcarbamate, is obtained after purification by preparative thin-layer chromatography (TLC) or column chromatography.

Preparation via Sulfenylation and Oxidation

According to patent CA1268185A, derivatives of 2-(4-phenoxyphenoxy)ethyl carbamates can be prepared by:

  • Reacting ethyl 2-(4-phenoxyphenoxy)ethylcarbamate with sulfur dichloride or chlorosulfenyl carbamates in dry solvents such as dichloromethane or tetrahydrofuran.
  • Use of acid acceptors like pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
  • Stirring at ambient or controlled temperatures (0°C to 30°C) for extended periods (up to 18 hours).
  • Isolation of products by extraction, washing, drying, and purification via column chromatography.

This method allows the preparation of sulfenyl and sulfinyl derivatives of the carbamate, which can be further oxidized to sulfone derivatives using organic peracids.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time/Temperature Purification Method Yield / Notes
Aminoethylation + Carbamoylation 4-Phenoxyphenol, ethylene oxide, ethyl chloroformate Basic catalyst, pyridine, 130-210°C Several hours Column chromatography High yield, selective
Nitro-substitution + Reduction + Carbamoylation Hydroquinone, 1-fluoro-4-nitrobenzene, Pd/C catalyst K2CO3, DMF, ammonium formate, methanol, N2 atmosphere Overnight reflux and reduction Preparative TLC, crystallization 72% yield for amine intermediate
Sulfenylation with Sulfur Dichloride Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate, S2Cl2 Pyridine, DMAP, dichloromethane, 0-30°C 18 hours Column chromatography Viscous oils, characterized by NMR
Oxidation to Sulfone Derivatives Sulfenyl derivatives Organic peracid, inert solvent Variable Chromatography Controlled oxidation to sulfone

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

Research Findings and Practical Considerations

  • The use of anhydrous conditions and inert atmosphere (nitrogen) is critical to prevent side reactions and degradation during carbamoylation and reduction steps.
  • Catalyst handling precautions (e.g., wetting Pd/C with water before use) are important to avoid fire hazards.
  • Purification by preparative TLC or column chromatography is essential to obtain analytically pure products.
  • The choice of solvents and bases significantly impacts reaction efficiency and product yield.
  • Oxidation steps allow structural diversification of the carbamate derivatives for enhanced biological activity.

Chemical Reactions Analysis

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Use

Fenoxycarb is primarily utilized as an insect growth regulator. It functions by mimicking juvenile hormones, which are crucial for regulating the growth and development of insects.

  • Target Pests : Effective against a variety of pests including moths and scale insects.
  • Application : Used on crops such as fruits, vines, and ornamentals to control pest populations without harming beneficial insects .

Environmental Impact Studies

Research has also focused on the environmental implications of fenoxycarb usage. It is noted for its toxicity to aquatic life and potential long-lasting effects on ecosystems.

  • Toxicity : Classified as very toxic to aquatic organisms, with studies indicating a need for careful management to mitigate ecological risks .
  • Degradation : Field studies have shown variable degradation rates, with half-lives ranging from 0.75 to 26 days depending on environmental conditions .

Medicinal Chemistry

Fenoxycarb's structural properties have led to investigations into its potential therapeutic applications beyond pest control.

  • Potential Therapeutic Uses : Preliminary studies suggest possible anti-inflammatory and analgesic properties, although more research is necessary to validate these effects .
  • Mechanism of Action : The compound's interaction with biological systems could lead to insights into novel drug development strategies targeting similar pathways .

Table 1: Toxicity Data of Fenoxycarb

OrganismToxicity Level (mg/kg)Reference
Aquatic LifeVery toxicECHA
InsectsEffective IGRResearchGate
Terrestrial PlantsVariesAERU

Table 2: Degradation Rates in Various Conditions

ConditionDT₅₀ (days)DT₉₀ (days)Reference
Laboratory0.75 - 2.274.87 - 66.5AERU
Field Studies4.08 - 8.8913.55 - 29.53AERU

Case Study 1: Efficacy Against Specific Pests

A series of field trials demonstrated fenoxycarb's effectiveness against mosquito larvae and other pests, showcasing its potential as a sustainable pest management tool in agricultural practices .

Case Study 2: Environmental Toxicology

Studies conducted on the environmental impact of fenoxycarb revealed significant toxicity to non-target aquatic organisms, prompting discussions on regulatory measures for its use in agricultural settings .

Case Study 3: Medicinal Potential

Research exploring the biological activity of fenoxycarb derivatives indicated potential applications in pain management and anti-inflammatory treatments, suggesting avenues for future pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Differences

Fenoxycarb’s unique phenoxyphenoxyethyl group distinguishes it from other carbamates. This moiety enhances receptor binding specificity in insects, reducing non-target effects. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Fenoxycarb and Related Carbamates
Compound Name Molecular Formula Molecular Weight CAS Number Primary Use Mode of Action Toxicity Profile
Fenoxycarb C₁₇H₁₉NO₄ 301.34 72490-01-8 Insect growth regulator (Lepidoptera, cockroaches) Juvenile hormone mimic Low mammalian toxicity
Methiocarb (Mesurol®) C₁₁H₁₅NO₂S 225.30 2032-65-7 Molluscicide, bird repellent Acetylcholinesterase inhibitor Highly toxic to birds
Methomyl (Lannate®) C₅H₁₀N₂O₂S 162.21 16752-77-5 Broad-spectrum insecticide Acetylcholinesterase inhibitor Highly hazardous (WHO Class Ib)
Ethyl (4-chloro-2-fluorophenyl)carbamate C₉H₉ClFNO₂ 217.63 13684-10-1 Experimental insecticide Unknown Limited data
Oxamyl (Vydate®) C₇H₁₃N₃O₃S 219.26 23135-22-0 Nematicide, insecticide Acetylcholinesterase inhibitor Highly toxic (LD₅₀ = 2.5 mg/kg)

Key Differentiators

Mechanism: Fenoxycarb acts via hormonal disruption (IRAC Group 7B), avoiding neurotoxic effects seen in acetylcholinesterase inhibitors (e.g., Methomyl, Oxamyl) . Methiocarb and Methomyl inhibit acetylcholinesterase, causing rapid paralysis but posing higher risks to non-target organisms .

Safety Profile: Fenoxycarb’s LD₅₀ in rats is >10,000 mg/kg, classified as "practically non-toxic," whereas Methomyl (LD₅₀ = 17 mg/kg) is highly hazardous . Structural modifications (phenoxyphenoxy group) mitigate carcinogenic risks associated with simpler ethylcarbamate derivatives .

Environmental Persistence: Fenoxycarb’s hydrophobic structure (log P ~4.5) enhances environmental persistence compared to polar analogs like Oxamyl (log P ~0.8) .

Research Findings and Regulatory Status

  • Efficacy: Fenoxycarb demonstrates long-term pest control in orchards by preventing larval development, unlike fast-acting neurotoxic carbamates .
  • Regulatory Approval: Evaluated under EU Directive 91/414/EEC, Fenoxycarb is approved for outdoor foliar spraying, while Methomyl faces restrictions due to toxicity .

Biological Activity

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate, also known as a carbamate derivative, has garnered attention in various fields including agriculture and pharmacology due to its biological activity. This compound exhibits properties that make it useful in pest control as well as potential therapeutic applications.

  • Chemical Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 63402-41-5

Structural Characteristics

The structure of this compound features a carbamate functional group, which is known for its reactivity and biological activity. The phenoxy groups contribute to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic juvenile hormones in insects, leading to disruption in their development and reproduction. This mechanism is similar to other carbamate compounds, which often act as insect growth regulators.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown efficacy against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Aspergillus niger, Penicillium glaucum

Case Studies and Research Findings

  • Insecticidal Activity :
    • A study demonstrated that this compound significantly reduced the population of target insect pests in agricultural settings. The compound was applied at varying concentrations, showing increased mortality rates with higher doses.
  • Toxicological Studies :
    • Toxicological assessments revealed that exposure to high concentrations led to adverse effects in mammalian models, including signs of neurotoxicity and reproductive toxicity. Notably, studies indicated a dose-dependent relationship with observed side effects such as leukopenia and organ weight changes in rodent models .
  • Therapeutic Potential :
    • Preliminary investigations into the therapeutic uses of this compound suggest potential applications in treating certain cancers. In vivo studies involving tumor-bearing mice showed promising results when combined with other therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityApplications
This compoundInsect growth regulator; antimicrobialPest control; potential cancer therapy
FenoxycarbJuvenile hormone mimic; insecticideAgricultural pest control
Ethyl carbamateCarcinogenic potential; found in fermented foodsFood safety concerns

Q & A

Basic: What are the established synthetic routes for 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate, and what analytical techniques are critical for confirming its purity?

Answer:
The synthesis of this compound (fenoxycarb) typically involves coupling reactions between ethyl carbamate derivatives and phenoxy-substituted precursors. A key intermediate is generated via nucleophilic substitution or carbamate formation under controlled conditions. For structural confirmation, single-crystal X-ray diffraction is essential to resolve the triclinic crystal system (space group P1) and validate bond angles/distances (e.g., α = 85.6°, β = 86.2°, γ = 89.0°) . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and carbamate linkages.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>97% as per commercial standards) .

Basic: How does the molecular structure of fenoxycarb influence its bioactivity as a juvenile hormone mimic?

Answer:
Fenoxycarb acts as a juvenile hormone analog by binding to insect hormone receptors, disrupting metamorphosis and reproduction. Its 4-phenoxyphenoxy ethylcarbamate backbone mimics natural hormone structures, enabling receptor interaction. Key structural determinants include:

  • Ethylcarbamate moiety : Critical for enzyme inhibition (e.g., juvenile hormone esterase).
  • Aromatic ether linkages : Enhance lipophilicity (log P = 4.3), facilitating membrane penetration .
    Comparative studies with alkyl-substituted analogs (e.g., methyl vs. ethyl groups) show that the ethyl group optimizes receptor binding affinity and metabolic stability .

Advanced: How can researchers design experiments to study environmental degradation pathways of fenoxycarb?

Answer:
To evaluate environmental persistence, use the following methodologies:

Hydrolysis Studies : Incubate fenoxycarb in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS to identify products like 4-phenoxyphenol and ethyl carbamate .

Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics using HPLC-UV .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Phenoxyphenoxy)ethyl ethylcarbamate
Reactant of Route 2
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2-(4-Phenoxyphenoxy)ethyl ethylcarbamate

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